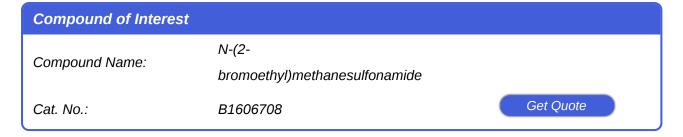


N-(2-bromoethyl)methanesulfonamide: A Versatile Building Block for Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromoethyl)methanesulfonamide is a bifunctional molecule that has emerged as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a reactive bromoethyl group and a sulfonamide moiety, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of **N-(2-bromoethyl)methanesulfonamide**, with a focus on its utility in the development of pharmaceutically relevant compounds.

Physicochemical Properties and Spectroscopic Data

N-(2-bromoethyl)methanesulfonamide is a solid at room temperature. A summary of its key physicochemical and spectroscopic data is presented below.



| Property | Value | |
|-----------------------------|--|--|
| CAS Number | 63132-74-1 | |
| Molecular Formula | C ₃ H ₈ BrNO ₂ S | |
| Molecular Weight | 202.07 g/mol | |
| Appearance | Solid | |
| 1H NMR (Predicted) | 3.0 (s, 3H, CH ₃), 3.6 (t, 2H, CH ₂ Br), 3.8 (t, 2H, NCH ₂) | |
| 13C NMR (Predicted) | 30.5 (CH₂Br), 42.0 (CH₃), 50.0 (NCH₂) | |
| IR (KBr, cm ⁻¹) | ~3270 (N-H), ~1320 & ~1140 (SO ₂) | |
| Mass Spectrum (EI) | M+ at m/z 201/203 (bromine isotopes) | |

Table 1: Physicochemical and Spectroscopic Data of N-(2-bromoethyl)methanesulfonamide

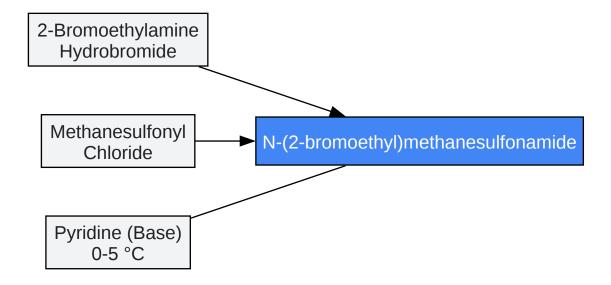
Synthesis of N-(2-bromoethyl)methanesulfonamide

There are two primary and well-established methods for the synthesis of **N-(2-bromoethyl)methanesulfonamide**.

Method 1: From 2-Bromoethylamine Hydrobromide

This is the most common laboratory-scale synthesis.





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Synthesis from 2-Bromoethylamine Hydrobromide.

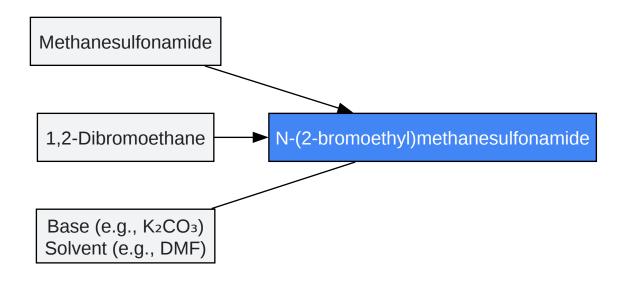
Experimental Protocol:

- To a stirred solution of 2-bromoethylamine hydrobromide (1 equivalent) in pyridine (used as both solvent and base) at 0-5 °C, methanesulfonyl chloride (1 equivalent) is added dropwise.
- The reaction mixture is stirred at this temperature for 2-4 hours.
- The mixture is then poured into ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The organic layer is washed with dilute acid (to remove pyridine), brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Method 2: From Methanesulfonamide

An alternative route involves the N-alkylation of methanesulfonamide.





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Synthesis from Methanesulfonamide.

Experimental Protocol:

- A mixture of methanesulfonamide (1 equivalent), 1,2-dibromoethane (1.5-2 equivalents), and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like DMF is heated at 60-80 °C.
- The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and diluted with water.
- The product is extracted with an organic solvent, and the organic layer is washed with water and brine.
- After drying and solvent evaporation, the product is purified as described in Method 1.



| Method | Starting Materials | Reagents and Conditions | Typical Yield |
|--------|---|--------------------------------|---------------|
| 1 | 2-Bromoethylamine hydrobromide, Methanesulfonyl chloride | Pyridine, 0-5 °C, 2-4 h | 70-85% |
| 2 | Methanesulfonamide, 1,2-Dibromoethane | K₂CO₃, DMF, 60-80 °C, 4-8 h | 60-75% |

Table 2: Comparison of Synthetic Methods for N-(2-bromoethyl)methanesulfonamide

Applications in Organic Synthesis

The synthetic utility of **N-(2-bromoethyl)methanesulfonamide** stems from the electrophilic nature of the carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution reactions.

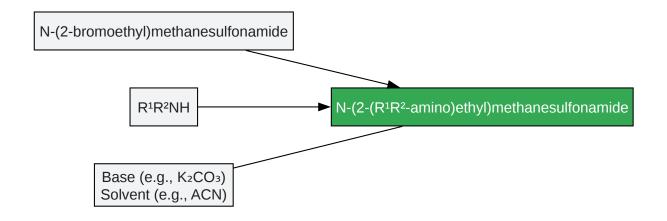
N-Alkylation Reactions

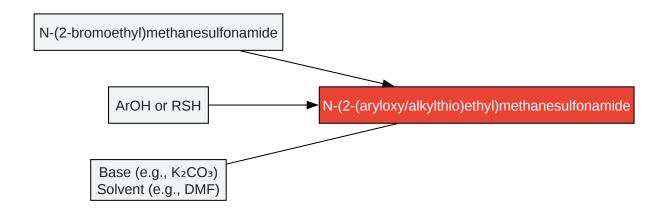
The sulfonamide nitrogen can be deprotonated with a strong base to form a nucleophile, which can then be alkylated. However, the primary use of this building block is the reaction of the bromoethyl group with various nucleophiles.

Reaction with Amines:

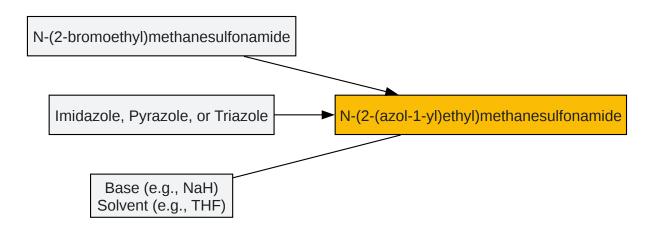
N-(2-bromoethyl)methanesulfonamide readily reacts with primary and secondary amines to yield N,N'-disubstituted ethylenediamine derivatives. This reaction is fundamental in the synthesis of piperazine-containing compounds, which are prevalent in many biologically active molecules.

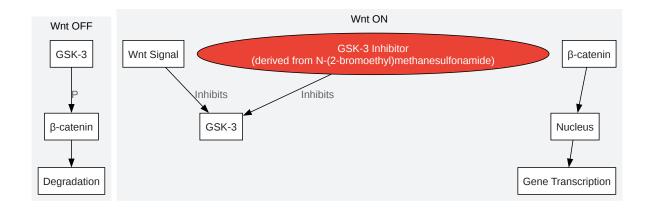












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